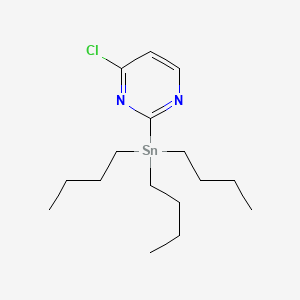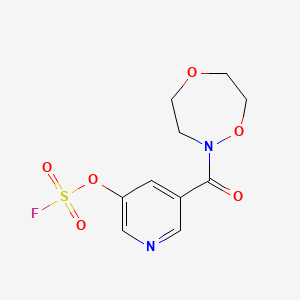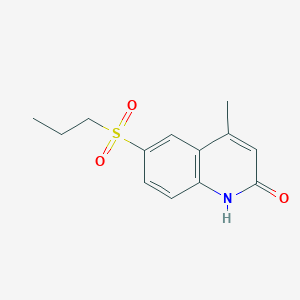
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one, also known as PSQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. PSQ is a heterocyclic compound that contains a quinoline ring, which makes it an interesting compound for biological and pharmaceutical studies.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complexation leads to a change in the fluorescence properties of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one, which can be detected and quantified.
Biochemical and Physiological Effects:
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one has also been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one in lab experiments is its selectivity for certain metal ions. This allows for the detection and quantification of these ions in complex biological and environmental samples. However, one of the limitations of using 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one is its relatively low fluorescence quantum yield, which can make it difficult to detect at low concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one. One area of interest is the development of more sensitive and selective fluorescent probes for the detection of metal ions. Another potential direction is the investigation of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one as an anti-cancer agent, as well as its potential use in the treatment of other diseases related to oxidative stress. Additionally, the synthesis of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one derivatives with improved properties could lead to the development of new tools for scientific research.
Synthesemethoden
The synthesis of 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one involves the reaction of 4-methylquinoline-2(1H)-one with propylsulfonyl chloride in the presence of a base catalyst such as triethylamine. The reaction proceeds through the formation of a sulfonyl chloride intermediate, which then reacts with the quinoline ring to form the final product.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one has been shown to selectively bind to certain metal ions such as copper, zinc, and cadmium, which makes it a useful tool for detecting these ions in biological and environmental samples.
Eigenschaften
IUPAC Name |
4-methyl-6-propylsulfonyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-3-6-18(16,17)10-4-5-12-11(8-10)9(2)7-13(15)14-12/h4-5,7-8H,3,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABXVRQYMHZAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2928842.png)

![3-[[4-(2-Ethoxyacetyl)-3,5-dihydro-2H-1,4-benzoxazepin-8-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2928847.png)
![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)
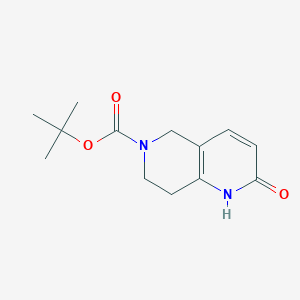
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)
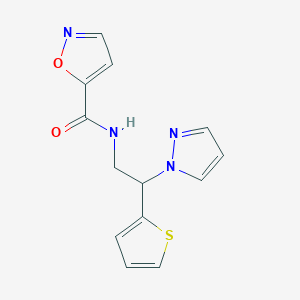
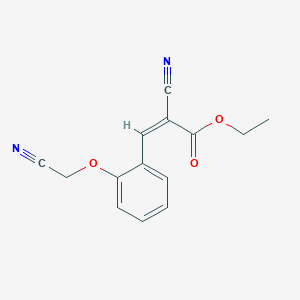


![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)

